methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce the cyclopropyl and isopropyl groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate immune responses to exert anti-inflammatory effects.
Comparison with Similar Compounds
Methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and may exhibit similar biological activities, but differ in their specific substituents and functional groups.
Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which can influence their chemical and biological properties.
Benzoate esters: These compounds contain a benzoate ester functional group, which can affect their solubility, stability, and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
Methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O3 with a molecular weight of 378.43 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Cyclopropyl Group : This step often employs diazo compounds and transition metal catalysts.
- Attachment of the Carbamoylphenyl Moiety : The final step involves coupling the carbamoylphenyl group to the pyrazolo core using suitable reagents.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, a derivative similar to this compound demonstrated an IC50 value of 56 nM against TRK kinases, which are implicated in various cancers .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Kinase Activity : The compound binds to tropomyosin receptor kinases (TRKs), inhibiting their activity and thereby affecting cell proliferation and differentiation.
- Enzyme Interaction : It may also interact with other enzymes involved in cancer pathways, potentially leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of pyrazolo derivatives:
- Study on TRK Inhibition : A derivative was shown to inhibit the proliferation of Km-12 cell lines with an IC50 value of 0.304 μM, indicating potent anti-proliferative effects .
- Combination Therapy : Research has demonstrated that combining pyrazolo derivatives with established chemotherapeutics like doxorubicin can enhance anticancer efficacy while minimizing side effects .
Data Tables
Compound Name | IC50 (nM) | Target | Cell Line |
---|---|---|---|
C03 | 56 | TRKA | Km-12 |
C04 | 304 | TRKA | MCF-7 |
C05 | 21.3 | BRAF | A549 |
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-[(6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H22N4O3/c1-12(2)25-19-17(11-22-25)16(10-18(24-19)13-4-5-13)20(26)23-15-8-6-14(7-9-15)21(27)28-3/h6-13H,4-5H2,1-3H3,(H,23,26) |
InChI Key |
ZJHCIVJGCJIKES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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